molecular formula C18H17N3OS2 B2514616 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 919865-12-6

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No. B2514616
CAS RN: 919865-12-6
M. Wt: 355.47
InChI Key: AVEOBHOSIBQOSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form a diverse range of products. For example, the synthesis of thiazolo[3,2-a]pyridines was achieved through simple methods starting from a dihydro-thiazolinone derivative . Similarly, the synthesis of oxadiazole-thiol derivatives involved a linear synthesis pathway starting from chloroacetamide derivatives . These methods suggest that the synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide could potentially involve the reaction of an ethylthio-substituted phenyl compound with a pyridinyl-thiazol derivative under appropriate conditions.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using analytical and spectral data, including LCMS, IR, 1H NMR, 13C NMR, and elemental analysis . These techniques would likely be employed to establish the structure of 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, ensuring the correct formation of the heterocyclic system and the presence of the ethylthio and pyridinyl groups.

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives can lead to the formation of various heterocyclic rings, including thiazole, pyrazole, pyridine, and pyrimidine, depending on the reaction conditions and reagents used . The compound may also undergo similar reactions, potentially leading to the formation of additional heterocyclic systems or functionalization at different positions on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different substituents and heteroatoms can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical and chemical properties of the compounds synthesized, but it is reasonable to assume that the compound would exhibit properties consistent with other heterocyclic compounds containing similar functional groups .

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, they do report on the biological activities of similar compounds. For instance, certain oxadiazole-thiol derivatives exhibited cytotoxicity against various human cancer cell lines , and some thieno[2,3-b]pyridin-3-yl acetamide compounds showed antifungal and insecticidal activities . These findings suggest that 2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide could also possess interesting biological properties worthy of further investigation.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds, such as dabigatran, a direct thrombin inhibitor, explores their pharmacokinetics and metabolism, highlighting the processes of absorption, distribution, metabolism, and excretion in humans. Dabigatran's study indicates the bioavailability and metabolic pathways of drugs with acetamide groups, providing insights into how similar compounds could be processed in the body (Blech et al., 2008).

Toxicology and Safety

Research into the toxicological effects of pesticides and environmental contaminants includes studies on organophosphate and pyrethroid compounds. These studies assess the exposure levels in children and the potential health risks, contributing to understanding the environmental and health impacts of chemical exposure (Bravo et al., 2019).

Therapeutic Potential

Several compounds investigated in pharmacology, including indiplon and triazolam, serve as models for understanding the therapeutic potential and abuse liability of drugs acting on the central nervous system. These studies compare the psychomotor, subjective, and cognitive effects of drugs to evaluate their safety and efficacy for treating conditions such as insomnia (Carter et al., 2007).

Drug Interactions and Adverse Effects

Investigations into the interactions and adverse effects of drugs, such as acetaminophen, highlight the importance of understanding the metabolic pathways and potential toxicities of pharmaceutical compounds. This research is crucial for developing safer drugs and for the clinical management of overdoses and side effects (Mrochek et al., 1974).

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEOBHOSIBQOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylthio)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

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